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Compound of Interest

Compound Name: 3-(2-Ethylphenyl)azetidine

Cat. No.: B15278390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for the novel compound 3-(2-Ethylphenyl)azetidine. Due to the limited availability of direct

experimental data for this specific molecule, this document presents predicted spectroscopic

values and general experimental protocols. The information herein is compiled from analyses

of structurally similar compounds and established principles of spectroscopic interpretation.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal

chemistry and drug development, aiding in the identification and characterization of this and

related molecular scaffolds.

Introduction
Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that

have garnered significant interest in medicinal chemistry due to their unique conformational

properties and their presence in a variety of biologically active molecules. The substitution at

the 3-position of the azetidine ring with an aryl group, such as the 2-ethylphenyl moiety, can

significantly influence the compound's physicochemical properties and biological activity.

Accurate spectroscopic characterization is paramount for the unambiguous identification and

further development of such novel chemical entities.
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This whitepaper outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 3-(2-Ethylphenyl)azetidine. While direct experimental

spectra are not publicly available at the time of this publication, the data presented herein are

predicted based on the known spectroscopic characteristics of the 2-ethylphenyl group and the

3-phenylazetidine scaffold.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-
Ethylphenyl)azetidine. These values are estimations derived from the analysis of structurally

related compounds, including 2-ethyltoluene and various 3-substituted azetidines.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Ethylphenyl)azetidine

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic (4H) 7.10 - 7.30 m -

Azetidine CH (1H) 3.80 - 4.00 p ~7.5

Azetidine CH₂ (4H) 3.50 - 3.70 t ~7.5

Ethyl CH₂ (2H) 2.60 - 2.70 q 7.6

Ethyl CH₃ (3H) 1.20 - 1.30 t 7.6

Azetidine NH (1H) 1.80 - 2.50 br s -

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Ethylphenyl)azetidine
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Carbon Chemical Shift (δ, ppm)

Aromatic C (quaternary) 142 - 144

Aromatic C (quaternary) 138 - 140

Aromatic CH 126 - 130

Azetidine CH₂ 50 - 55

Azetidine CH 35 - 40

Ethyl CH₂ 25 - 30

Ethyl CH₃ 15 - 20

Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 3-(2-Ethylphenyl)azetidine

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Azetidine) 3300 - 3400 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2970 Strong

C=C Stretch (Aromatic) 1600 - 1620, 1450 - 1500 Medium

N-H Bend (Azetidine) 1590 - 1650 Medium

C-N Stretch (Azetidine) 1100 - 1200 Medium

C-H Bend (Aromatic, ortho-

disubstituted)
740 - 770 Strong

Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 3-(2-Ethylphenyl)azetidine
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m/z Ion Notes

161 [M]⁺ Molecular Ion

146 [M-CH₃]⁺ Loss of a methyl group

132 [M-C₂H₅]⁺ Loss of an ethyl group

105 [C₈H₉]⁺
Tropylium-like ion from the

ethylphenyl moiety

56 [C₃H₆N]⁺
Fragment from the azetidine

ring

Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for

small organic molecules like 3-(2-Ethylphenyl)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the compound is typically dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing

(0 ppm).[2]

¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 300, 400, or 500

MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a

sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of

1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same

instrument.[3] Due to the low natural abundance of the ¹³C isotope, a larger number of scans

is usually required.[3] Broadband proton decoupling is commonly employed to simplify the

spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy
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Sample Preparation (Liquid Sample): For a liquid sample, a thin film can be prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively,

Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly

onto the ATR crystal.[5][6]

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates or ATR crystal is recorded first and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable

compounds.[1][7][8] In EI, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[7] This fragmentation pattern

provides valuable structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound.
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Compound Synthesis & Purification

Data Analysis & Structure Elucidation
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a novel chemical compound.

Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for 3-(2-
Ethylphenyl)azetidine, a molecule of interest in contemporary drug discovery. The tabulated

NMR, IR, and MS data, while predictive, are based on sound spectroscopic principles and data
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from analogous structures. The included general experimental protocols offer a standardized

approach for researchers to obtain and verify the spectroscopic characteristics of this and

similar azetidine derivatives. This document aims to facilitate the efficient and accurate

structural elucidation of novel compounds within research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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